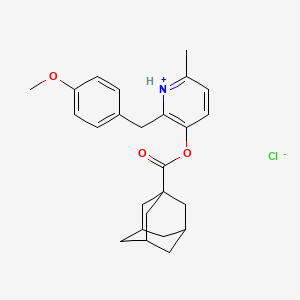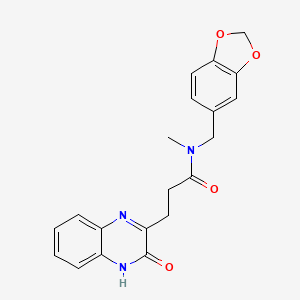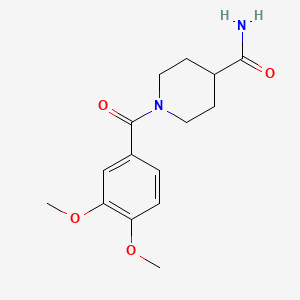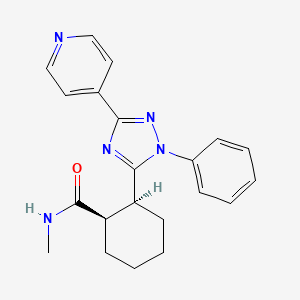
N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide, also known as FMA, is a chemical compound that has been widely studied for its potential applications in scientific research. FMA belongs to the class of naphthyridine derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.
Mécanisme D'action
The mechanism of action of N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. This compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide in lab experiments is its potent anticancer activity and low toxicity profile. This makes it an ideal candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are several future directions for the study of N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide. One area of research is in the development of this compound-based therapeutics for the treatment of cancer. Another area of research is in the study of this compound's mechanism of action, which could provide insights into the development of new cancer therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide involves the condensation of 3-furylmethylamine with 5-oxo-1,6-naphthyridine-6-carboxylic acid followed by N-methylation of the resulting amide. The reaction is typically carried out using a combination of organic solvents and reagents under controlled conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
N-(3-furylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-methyl-2-(5-oxo-1,6-naphthyridin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-18(9-12-5-8-22-11-12)15(20)10-19-7-4-14-13(16(19)21)3-2-6-17-14/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMYHHZTMSRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=C1)C(=O)CN2C=CC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)
![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)
![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5680478.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5680488.png)



![3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5680519.png)
![N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680527.png)
![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)
